Cas no 951655-49-5 ((2-Oxo-1,2-dihydropyridin-3-yl)boronic acid)

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid structure
951655-49-5 structure
Nom du produit:(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
Numéro CAS:951655-49-5
Le MF:C5H6BNO3
Mégawatts:138.917041301727
MDL:MFCD12964572
CID:1036515
PubChem ID:55262735

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Propriétés chimiques et physiques

Nom et identifiant

    • B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid
    • (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
    • (2-oxo-1H-pyridin-3-yl)boronic acid
    • 2-hydroxypyridin-3-ylboronic acid
    • 2-Oxo-1,2-dihydropyr
    • 2-Oxo-1,2-dihydropyridin-3-yl-boronic Acid
    • 1,2-Dihydro-2-oxo-pyridin-3-ylboronic acid
    • (2-hydroxypyridin-3-yl)boronic acid
    • 2-HYDROXYPYRIDINE-3-BORONIC ACID
    • 2-hydroxypridine-3-boronic acid
    • GLZIGOHMFYRHAO-UHFFFAOYSA-N
    • FCH1436974
    • AB59785
    • AK120936
    • OR302583
    • BC001410
    • 2-oxo-1,2-dihydropyridin-3-ylboronic acid
    • AB00
    • B-(1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid (ACI)
    • AS-46540
    • 951655-49-5
    • DB-327667
    • MFCD12964572
    • MFCD10697509
    • AKOS016000653
    • CS1662
    • (1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid
    • SCHEMBL321446
    • DTXSID90717034
    • CS-0053509
    • (2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BORONICACID
    • SY031727
    • AKOS006302942
    • MDL: MFCD12964572
    • Piscine à noyau: 1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3,9-10H,(H,7,8)
    • La clé Inchi: GLZIGOHMFYRHAO-UHFFFAOYSA-N
    • Sourire: O=C1C(B(O)O)=CC=CN1

Propriétés calculées

  • Qualité précise: 139.0440732g/mol
  • Masse isotopique unique: 139.0440732g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 1
  • Complexité: 209
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 69.6

Propriétés expérimentales

  • Dense: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Soluble (188 G / l) (25 ºC),

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1102638-10g
B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid
951655-49-5 95%
10g
$3090 2024-07-28
eNovation Chemicals LLC
D499264-250MG
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid
951655-49-5 97%
250mg
$85 2024-07-21
eNovation Chemicals LLC
D499264-500MG
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid
951655-49-5 97%
500mg
$115 2024-07-21
eNovation Chemicals LLC
D499264-1G
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid
951655-49-5 97%
1g
$155 2024-07-21
eNovation Chemicals LLC
Y1194894-1g
2-Hydroxypyridine-3-boronic Acid
951655-49-5 95%
1g
$860 2023-09-03
abcr
AB389689-250 mg
2-Hydroxypyridine-3-boronic acid, 95%; .
951655-49-5 95%
250mg
€301.40 2023-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124149-250mg
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
951655-49-5 97%
250mg
¥370.00 2024-04-24
Advanced ChemBlocks
G-7460-250MG
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
951655-49-5 97%
250MG
$200 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12056-100G
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid
951655-49-5 97%
100g
¥ 72,586.00 2023-04-12
Chemenu
CM109184-250mg
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid
951655-49-5 95%+
250mg
$*** 2023-05-29

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Butyllithium ,  1,3-Propanediamine Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -76 °C; 15 min, -76 °C; -76 °C → rt; rt → 19 °C; 19 °C → 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 5, rt; rt → 0 °C; 10 min, 0 °C
Référence
Preparation of pyrimidine derivatives as antiviral agents
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  15 min, rt → -76 °C
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -76 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Référence
Tricyclic compound, and preparation method therefor and medical use thereof
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ;  30 min, 0 °C; 0 °C → rt; 15 h, rt
Référence
Preparation of 1H-pyrazolo[4,3-b]pyridine derivatives as PDE1 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -76 °C; 15 min, -76 °C; -76 °C → 19 °C; 19 °C → 0 °C
1.2 Reagents: Trimethyl borate ;  15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparation of heterocyclic antiviral compounds as hepatitis C virus NS5B polymerase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 130 °C
Référence
Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  rt → -76 °C; 15 min, -76 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  15 min, -76 °C; -76 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ;  15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Référence
Heterocyclic compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ;  30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Référence
Preparation of 1H-pyrazolo[4,3-b]pyridines as phosphodiesterase 1 inhibitors
, World Intellectual Property Organization, , ,

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Raw materials

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Preparation Products

Fournisseurs recommandés
atkchemica
(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
CL9050
Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:951655-49-5)(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
A859188
Pureté:99%
Quantité:5g
Prix ($):353.0